(Heptan-4-yl)(thiophen-2-ylmethyl)amine

Cheminformatics Molecular complexity Regioisomer differentiation

(Heptan-4-yl)(thiophen-2-ylmethyl)amine (CAS 1041538-43-5) is a secondary amine with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol. The compound features a thiophen-2-ylmethyl group attached to a nitrogen atom substituted with a heptan-4-yl group, creating a symmetrically branched aliphatic chain (two n-propyl arms) around the amine center.

Molecular Formula C12H21NS
Molecular Weight 211.37 g/mol
Cat. No. B13240855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Heptan-4-yl)(thiophen-2-ylmethyl)amine
Molecular FormulaC12H21NS
Molecular Weight211.37 g/mol
Structural Identifiers
SMILESCCCC(CCC)NCC1=CC=CS1
InChIInChI=1S/C12H21NS/c1-3-6-11(7-4-2)13-10-12-8-5-9-14-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3
InChIKeyGIBRBDQVHQFRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Heptan-4-yl)(thiophen-2-ylmethyl)amine (CAS 1041538-43-5): A C12H21NS Secondary Amine Building Block for Kinase-Targeted Library Synthesis


(Heptan-4-yl)(thiophen-2-ylmethyl)amine (CAS 1041538-43-5) is a secondary amine with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol [1]. The compound features a thiophen-2-ylmethyl group attached to a nitrogen atom substituted with a heptan-4-yl group, creating a symmetrically branched aliphatic chain (two n-propyl arms) around the amine center . It is commercially available from multiple vendors as a research chemical building block, with purity specifications ranging from 95% to ≥97% . The compound falls within the broad structural scope of thiophene heteroaryl amines claimed in kinase inhibitor patents, though no target-specific biological activity data has been published for this specific molecule as of the search date [2].

Why C12H21NS Thiophene-Methylamine Regioisomers Are Not Interchangeable in (Heptan-4-yl)(thiophen-2-ylmethyl)amine Procurement


Compounds sharing the molecular formula C12H21NS and the thiophen-2-ylmethylamine scaffold—including the heptan-2-yl, heptan-3-yl, and heptan-4-yl regioisomers—are not interchangeable despite their identical molecular weight and elemental composition . The position of the amine substitution on the heptyl chain determines the steric environment around the secondary amine nitrogen, which directly influences conformational flexibility, hydrogen-bonding geometry, and potential target engagement in biological systems [1]. The heptan-4-yl variant possesses a unique symmetric branching pattern (two equivalent n-propyl groups) that is absent in the heptan-3-yl (ethyl + n-butyl) and heptan-2-yl (methyl + n-pentyl) regioisomers. This symmetry reduces the number of distinct conformational populations and may confer differential binding kinetics or selectivity profiles when the compound is employed as a fragment or pharmacophore in drug discovery campaigns [2]. Furthermore, vendor purity specifications differ across regioisomers, with the heptan-4-yl variant available at up to NLT 97% purity from MolCore, compared to ≥95% for commercially available heptan-3-yl and heptan-2-yl analogs, which directly impacts reproducibility in quantitative structure-activity relationship (QSAR) studies and biological screening .

(Heptan-4-yl)(thiophen-2-ylmethyl)amine: Quantitative Differentiation Evidence Against Closest C12H21NS Regioisomeric Comparators


Molecular Complexity and Topological Differentiation of the Heptan-4-yl Regioisomer vs. Closest C12H21NS Analogs

The (heptan-4-yl)(thiophen-2-ylmethyl)amine regioisomer exhibits a computed molecular complexity value of 132 (Cactvs 3.4.6.11 algorithm, PubChem), which is lower than that of both N-propyl-1-thiophen-3-ylpentan-3-amine (complexity 138) and N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine (complexity 149), despite all three sharing the identical molecular formula C12H21NS [1][2]. This lower complexity is attributable to the symmetric branching of the heptan-4-yl group (two equivalent n-propyl chains), which reduces topological diversity around the amine nitrogen. Additionally, the rotatable bond count of the target compound is 7, identical to some C12H21NS isomers but greater than the 6 rotatable bonds found in N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine, indicating greater conformational flexibility relative to certain analogs [3]. These computed topological differences may translate into distinct three-dimensional shapes and pharmacophoric features when the compound is used as a scaffold in medicinal chemistry programs [1].

Cheminformatics Molecular complexity Regioisomer differentiation QSAR library design

Vendor Purity Specification: Heptan-4-yl Variant (NLT 97%) vs. Heptan-3-yl Variant (≥95%)

The (heptan-4-yl)(thiophen-2-ylmethyl)amine is available from MolCore with a minimum purity specification of NLT 97% (Not Less Than 97%), which is higher than the ≥95% purity specification reported for the closest regioisomeric analog, N-(thiophen-2-ylmethyl)heptan-3-amine (CAS 1340283-36-4), from Chemscene . An alternative vendor, AKSci, supplies the heptan-4-yl compound at 95% minimum purity . The 2-percentage-point difference in the upper purity specification (97% vs. 95%) represents a meaningful distinction for applications requiring high chemical homogeneity, such as biophysical assays (e.g., SPR, ITC) or co-crystallization trials, where even minor impurities can confound interpretation of binding data . Furthermore, MolCore states that the product complies with ISO certification systems and is suitable for global pharmaceutical R&D and quality control applications .

Vendor comparison Purity specification Procurement quality Reproducibility

Computed Lipophilicity (XLogP3-AA) Parity Across C12H21NS Regioisomers: Implications for Property-Based Isomer Selection

Using the standardized XLogP3-AA algorithm (PubChem computational pipeline), (heptan-4-yl)(thiophen-2-ylmethyl)amine returns an XLogP3-AA value of 3.6, which is identical to that of the comparator isomer N-propyl-1-thiophen-3-ylpentan-3-amine (XLogP3-AA = 3.6, PubChem CID 60995449) and N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine (XLogP3-AA = 3.6, PubChem CID 102833233) [1][2]. Similarly, the Topological Polar Surface Area (TPSA) is 40.3 Ų for all three compounds when computed using the same Cactvs algorithm [1][2]. This parity indicates that lipophilicity-driven properties such as membrane permeability, plasma protein binding, and LogD-based ADME predictions are expected to be essentially equivalent across these regioisomers [3]. However, a different computational pipeline (Chemscene) reports a LogP of 3.8065 and TPSA of 12.03 for the heptan-3-yl analog, illustrating that inter-platform variability in computed properties can exceed the actual physicochemical differences between regioisomers . This finding underscores the importance of using a single computational platform for isomer comparison and highlights that the heptan-4-yl variant offers predictable, well-characterized lipophilicity that is consistent with drug-like chemical space.

Lipophilicity XLogP3 Drug-likeness ADME prediction Physicochemical profiling

Patent Class Coverage: Structural Scope Within Thiophene Heteroaryl Amine Kinase Inhibitor Claims

(Heptan-4-yl)(thiophen-2-ylmethyl)amine falls within the general structural scope of Formula (I) thiophene heteroaryl amines described in US Patent Application US 2007/0293484 A1, assigned to SUGEN, INC. (a Pfizer subsidiary), which claims compounds that modulate protein kinase activity and are expected to be useful in the prevention and treatment of protein kinase-related cellular disorders such as cancer [1]. The patent explicitly covers thiophene derivatives with amine-containing side chains, and the combination of a secondary amine with a thiophen-2-ylmethyl moiety is a recurring structural motif within the claimed chemical space [1]. However, it is critical to note that the specific compound (heptan-4-yl)(thiophen-2-ylmethyl)amine is not individually exemplified, synthesized, or biologically tested within the patent document, and no target-specific IC50, Ki, or cellular activity data exist for this compound in the public domain as of the search date [1][2]. This class-level patent coverage provides a strategic rationale for investigating this compound as a potential kinase inhibitor scaffold, but the absence of specific biological data means that any claims of kinase activity remain entirely unvalidated [2].

Kinase inhibitor Patent landscape Thiophene heteroaryl amine Cancer therapeutics Intellectual property

Storage Condition Differentiation: Ambient vs. Refrigerated Stability Requirements

The (heptan-4-yl)(thiophen-2-ylmethyl)amine from AKSci is specified for long-term storage in cool, dry conditions at ambient temperature, without requiring refrigeration . In contrast, the closest regioisomeric analog, N-(thiophen-2-ylmethyl)heptan-3-amine (CAS 1340283-36-4) from Chemscene, requires storage sealed in dry conditions at 2–8°C (refrigerated) . This difference in storage requirements may reflect differential thermal stability or hygroscopicity between the two regioisomers, potentially arising from the symmetric vs. asymmetric branching pattern of the heptyl chain influencing crystal packing or amine oxidation susceptibility . The ambient storage condition of the heptan-4-yl variant simplifies compound management logistics, reduces cold-chain shipping costs, and may indicate superior bench-top stability during automated liquid handling in high-throughput screening campaigns.

Storage stability Procurement logistics Compound management Research chemical handling

Recommended Application Scenarios for (Heptan-4-yl)(thiophen-2-ylmethyl)amine Based on Quantitative Evidence


Kinase-Focused Fragment Library Enrichment with a Symmetric Secondary Amine-Thiophene Scaffold

The compound is best deployed as a fragment-like building block in kinase-targeted library synthesis programs, leveraging its structural inclusion within the generic Formula (I) of patent US 2007/0293484 A1 for thiophene heteroaryl amine kinase inhibitors [1]. Its symmetric heptan-4-yl branching pattern (two equivalent n-propyl groups) provides a well-defined, low-complexity scaffold (complexity = 132) suitable for fragment-based drug discovery, where low molecular complexity is preferred for efficient fragment elaboration [2]. The equivalent XLogP3-AA value of 3.6 compared to other C12H21NS regioisomers ensures predictable lipophilicity within drug-like chemical space [2].

High-Throughput Screening (HTS) with Automated Compound Management at Ambient Temperature

The ambient storage specification (cool, dry place) of the heptan-4-yl variant makes it particularly suitable for integration into automated compound management systems that operate at room temperature, avoiding the logistical burden and cost of refrigerated storage required by the heptan-3-yl analog (2–8°C) . This advantage is especially relevant for large screening libraries containing thousands of compounds, where cold-chain infrastructure represents a significant operational expense .

Biophysical Assay Campaigns Requiring High Chemical Homogeneity (NLT 97% Purity)

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray co-crystallography studies where impurity profiles can confound binding data interpretation, the MolCore NLT 97% purity grade of (heptan-4-yl)(thiophen-2-ylmethyl)amine provides a higher purity specification than the ≥95% offered for the heptan-3-yl analog . The ISO-certified quality system under which the MolCore product is manufactured adds an additional layer of quality assurance suitable for pharmaceutical R&D and regulatory-facing quality control applications .

Structure-Activity Relationship (SAR) Studies Exploring Steric Effects of Heptyl Branching Position

The compound is optimally used as the heptan-4-yl reference point in systematic SAR studies comparing the heptan-2-yl, heptan-3-yl, and heptan-4-yl regioisomeric series, where the symmetric branching of the 4-yl variant serves as a critical control for evaluating the impact of steric asymmetry on target binding [3]. Its molecular complexity value of 132, which is 6–17 units lower than that of certain C12H21NS comparator isomers, provides a quantitative descriptor for correlating topological features with biological activity in QSAR models [3].

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